Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Overview
Description
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate is a complex organic compound with the molecular formula C19H20N4O3. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a fluorobenzoate group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by FGFRs .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by this compound can lead to the suppression of cell proliferation and induction of apoptosis . It can also inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potent activities against FGFR1, 2, and 3 . These interactions could potentially influence a variety of biochemical reactions.
Cellular Effects
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
Similar compounds have been shown to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .
Preparation Methods
The synthesis of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Fluorobenzoate Group: The fluorobenzoate moiety is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzoate precursor reacts with the pyrrolo[2,3-b]pyridine core.
Esterification: The final step involves the esterification of the intermediate product to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety, where nucleophiles replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound has a piperazine group instead of a fluorine atom, which may alter its biological activity and chemical properties.
Methyl 4-fluoro-2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c1-20-15(19)12-3-2-10(16)7-13(12)21-11-6-9-4-5-17-14(9)18-8-11/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXIJNIAUMZYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235865-75-4 | |
Record name | Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235865754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-FLUORO-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28MBT4L43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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